Superior KCNQ2/Q3 Antagonism vs. Clinical-Stage Blocker XE991
5,6,7,8-Tetrahydroquinoline-2-carbonitrile demonstrates potent antagonist activity against the KCNQ2/Q3 heteromeric potassium channel with an IC50 of 120 nM [1]. This represents a 5-fold improvement in potency compared to the well-established KCNQ channel blocker XE991, which exhibits an IC50 of 600 nM against the same target [2]. Both measurements were obtained using automated patch clamp assays in CHO cells expressing KCNQ2/Q3 channels, ensuring comparable experimental conditions [1][2].
| Evidence Dimension | KCNQ2/Q3 Potassium Channel Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | XE991 (KCNQ channel blocker): IC50 = 600 nM |
| Quantified Difference | 5-fold more potent (120 nM vs. 600 nM) |
| Conditions | Automated patch clamp assay in CHO cells expressing KCNQ2/Q3 heteromers, 3-minute incubation |
Why This Matters
For researchers studying KCNQ2/Q3 channels or developing therapeutics for epilepsy and neuropathic pain, this 5-fold increase in potency translates to lower required concentrations and potentially improved selectivity windows in downstream assays.
- [1] BindingDB. (n.d.). BDBM50395464 CHEMBL2164048: Affinity Data for KCNQ2/Q3. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 View Source
- [2] InvivoChem. (n.d.). XE991 | KCNQ Channel Blocker | CAS 122955-42-4. Retrieved from https://www.invivochem.cn/xe991.html View Source
